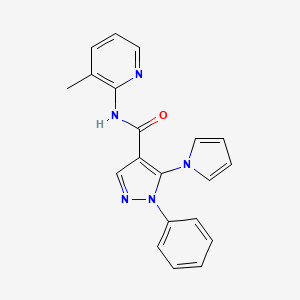![molecular formula C20H25N3O6 B10982933 Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate](/img/structure/B10982933.png)
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate is a complex organic compound with a molecular formula of C20H25N3O6 This compound is characterized by the presence of a piperazine ring, a pyrrolidinone moiety, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidinone intermediate, which is then coupled with the piperazine derivative. The final step involves the esterification of the resulting compound with ethyl acetate under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The process may also include purification steps such as crystallization, filtration, and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl (4-{[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)acetate: Differing by the position of the methoxy group on the phenyl ring.
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)propanoate: Differing by the length of the ester chain.
Ethyl (4-{[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperazin-1-yl)(oxo)butanoate: Differing by the length of the ester chain.
Properties
Molecular Formula |
C20H25N3O6 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
ethyl 2-[4-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]piperazin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C20H25N3O6/c1-3-29-20(27)19(26)22-9-7-21(8-10-22)18(25)14-11-17(24)23(13-14)15-5-4-6-16(12-15)28-2/h4-6,12,14H,3,7-11,13H2,1-2H3 |
InChI Key |
NQXOHTOVVPBNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(4-Fluorophenyl)piperazin-1-yl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B10982855.png)
![4-butyl-2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B10982856.png)
![2-[2-oxo-2-(piperazin-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B10982866.png)
![N-(4-butylphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10982870.png)
![N-{[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}glycine](/img/structure/B10982872.png)
![N-(2-methylpropyl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10982875.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-1-(4-phenylpiperidin-1-yl)ethanone](/img/structure/B10982877.png)
![4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide](/img/structure/B10982882.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10982893.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B10982895.png)
![methyl 2-[({[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetyl)amino]-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10982915.png)
![N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B10982922.png)

